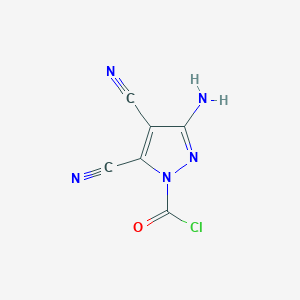
Allyl 1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrole ring and a carboxylate group at the 1-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Pyrrole+Allyl chloroformate→Allyl 1H-pyrrole-1-carboxylate
The reaction is usually conducted at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the synthesis and reduce the production cost.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of 1H-pyrrole-1-methanol.
Substitution: Formation of N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Allyl 1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Allyl 1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The allyl group can undergo metabolic transformations, and the resulting metabolites may exert biological effects. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Allyl 1H-imidazole-1-carboxylate: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Allyl 1H-pyrazole-1-carboxylate: Contains a pyrazole ring, which has two nitrogen atoms in the five-membered ring.
Allyl 1H-pyrrolidine-1-carboxylate: Contains a saturated pyrrolidine ring instead of an aromatic pyrrole ring.
Uniqueness
Allyl 1H-pyrrole-1-carboxylate is unique due to its combination of an allyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylate group enhances its solubility and potential for further functionalization.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
prop-2-enyl pyrrole-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-6H,1,7H2 |
Clave InChI |
MKOZEKMIBBIWMW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)


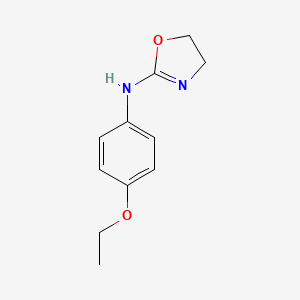
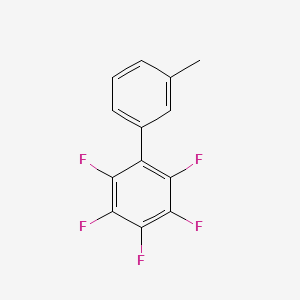

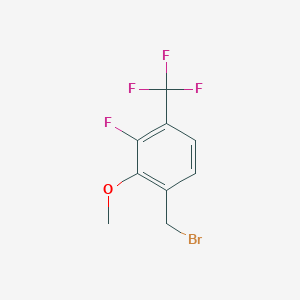
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
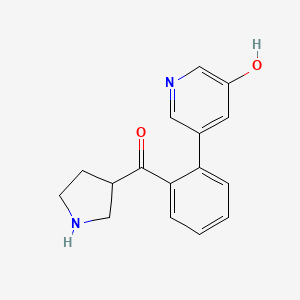
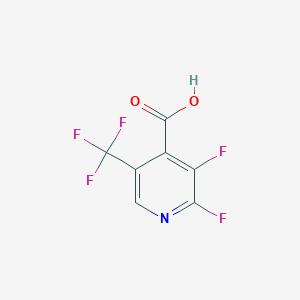
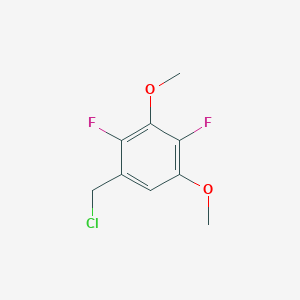
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
